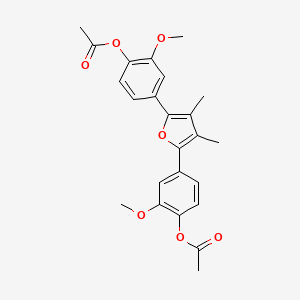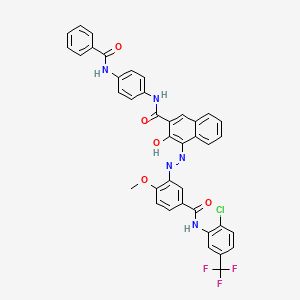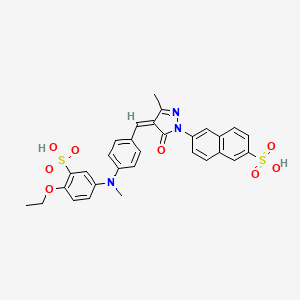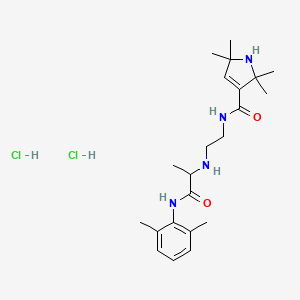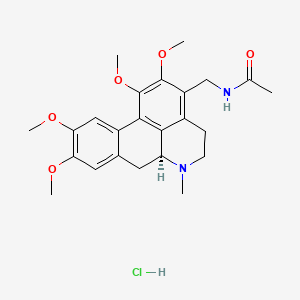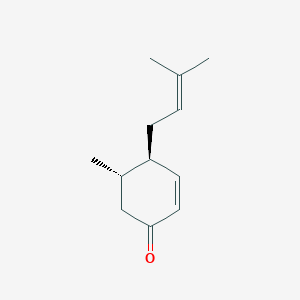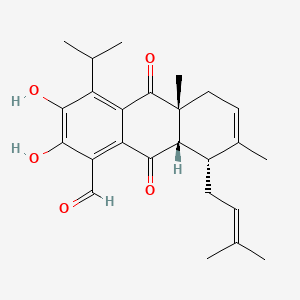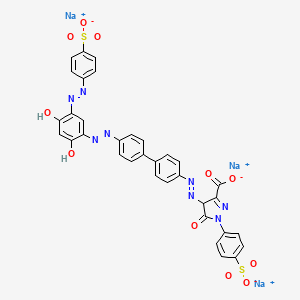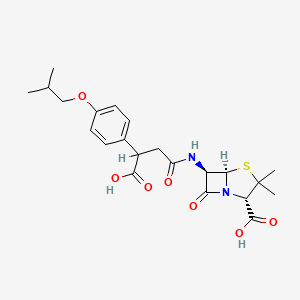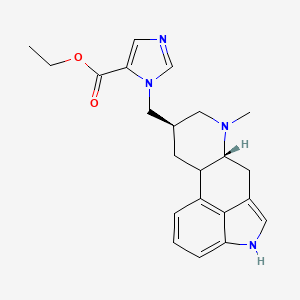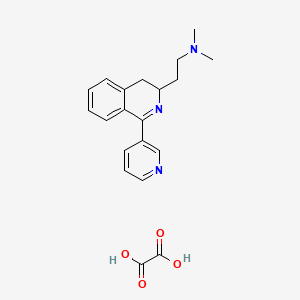
3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt) is a complex organic compound that belongs to the class of isoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt) typically involves multi-step organic reactions. The process may start with the formation of the isoquinoline ring, followed by the introduction of the pyridine moiety and the dimethylamino group. Common reagents used in these reactions include pyridine, dimethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
The compound’s potential medicinal properties make it a candidate for drug development. It may be investigated for its efficacy in treating various diseases, such as neurological disorders or cancers.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Pyridine Derivatives: Compounds containing the pyridine moiety.
Dimethylamino Compounds: Molecules with the dimethylamino functional group.
Uniqueness
What sets 3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt) apart is its unique combination of functional groups and structural features. This combination may confer specific biological activities and chemical reactivity that are distinct from other similar compounds.
特性
CAS番号 |
83658-89-3 |
|---|---|
分子式 |
C20H23N3O4 |
分子量 |
369.4 g/mol |
IUPAC名 |
N,N-dimethyl-2-(1-pyridin-3-yl-3,4-dihydroisoquinolin-3-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C18H21N3.C2H2O4/c1-21(2)11-9-16-12-14-6-3-4-8-17(14)18(20-16)15-7-5-10-19-13-15;3-1(4)2(5)6/h3-8,10,13,16H,9,11-12H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
YKAUPGRBSWDPRJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CN=CC=C3.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


